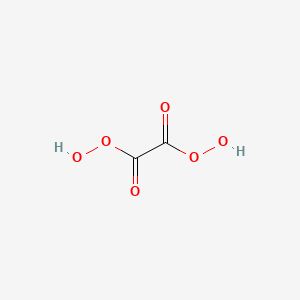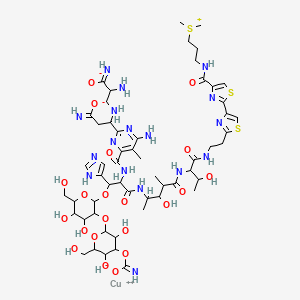
2-甲基十八烷酸
描述
Synthesis Analysis
The synthesis of 2-methyloctadecanoic acid involves novel, convergent strategies. Wallace et al. (1994) described a convergent synthesis of tuberculostearic acid (2-methyloctadecanoic acid) and its key chiral intermediates starting from 1-octanal and 1-carboethoxyethylidenetriphenylphosphorane, resulting in racemic and enantiomerically enriched forms of the acid (Wallace, P. A., Minnikin, D., Mccrudden, K., & Pizzarello, Andrea, 1994).
Molecular Structure Analysis
The molecular structure of 2-methyloctadecanoic acid is critical for its identification and functional properties. Studies on related methyl-branched fatty acids and their esters have shed light on the stereochemistry and structural characteristics of these compounds, contributing to the understanding of 2-methyloctadecanoic acid's structure (Maerker, G., Kenney, H. E., Bilyk, A., & Ault, W., 1966).
Chemical Reactions and Properties
The chemical properties of 2-methyloctadecanoic acid, such as its reactivity and interactions with other compounds, are influenced by its molecular structure. The compound's synthesis involves key reactions, including hydrogenation and oxidation processes, which are pivotal in its formation and modification (Lie, Marcel S. F., Jie, Ken, & Leung, David W. Y., 2007).
科学研究应用
使用选离子监测法可以在肺结核患者的痰液中检测到结核菌酸,这为诊断提供了一种快速且灵敏的方法 (Odham、Larsson 和 Mårdh,1979)。
该酸在脑脊液中的存在可作为结核性脑膜炎的诊断标志物。气相色谱-质谱联用选择离子监测法可以快速灵敏地检测脑脊液中的该酸,与传统培养方法相比,可以更快速地进行诊断 (Elias、de Coning、Vorster 和 Joubert,1989)。
通过气相色谱-质谱联用选择离子监测法检测痰液中的结核菌酸具有高度特异性,并且比传统显微镜检查对肺结核的诊断更灵敏。它比传统培养方法更快,但灵敏度稍低 (French、Chan、Cheung 和 Oo,1987)。
已经描述了一种结核菌酸及其关键手性中间体的合成新方法,为感染材料中该酸的灵敏检测提供了参考化合物,从而有助于快速检测分枝杆菌病 (Wallace、Minnikin、Mccrudden 和 Pizzarello,1994)。
已经评估了结核菌酸在结核性胸腔积液中的诊断价值。虽然它显示出高特异性和阳性预测值,但其低敏感性和高成本限制了它与传统方法相比的实用性 (Yorgancioglu、Akin、Dereli、Aktoğu、Ilis 和 Sezgin,1996)。
安全和危害
2-Methyloctadecanoic acid may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through the skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .
作用机制
Target of Action
2-Methyloctadecanoic acid is a methyl-branched fatty acid that is octadecanoic (stearic) acid bearing a methyl substituent at position 2
Mode of Action
The exact mode of action of 2-Methyloctadecanoic acid is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane synthesis, and signaling pathways. It can donate a hydron to an acceptor (Bronsted base) .
属性
IUPAC Name |
2-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZDALHFANHWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864021 | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloctadecanoic acid | |
CAS RN |
7217-83-6 | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2B6RLRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methyloctadecanoic acid being identified as a potential biomarker for gestational diabetes mellitus (GDM) in women of advanced maternal age?
A: Research indicates that 2-methyloctadecanoic acid, along with six other metabolites, showed significant differences in the blood plasma of pregnant women with GDM compared to healthy pregnancies, particularly in the first trimester []. This finding suggests that altered levels of 2-methyloctadecanoic acid might be linked to the development of GDM in older mothers. While the exact mechanism of this association remains unclear, this discovery paves the way for future research to investigate its potential as an early predictive biomarker for GDM in this high-risk population.
Q2: How is 2-methyloctadecanoic acid used in nanoparticle synthesis?
A: 2-Methyloctadecanoic acid can act as a capping ligand in the synthesis of semiconductor nanocrystals, specifically cadmium sulfide (CdS) []. It plays a crucial role in controlling the size and shape of these nanocrystals during synthesis.
Q3: What is the difference between using 2-methyloctadecanoic acid and oleic acid as ligands in CdS nanocrystal synthesis?
A: Research has shown that using 2-methyloctadecanoic acid as a ligand, compared to the linear oleic acid, leads to the formation of "Magic-Size Clusters" (MSCs) alongside conventional quantum dots (QDs) []. These MSCs have unique optical properties due to their extremely small and precise size. This suggests that the branched structure of 2-methyloctadecanoic acid influences the growth kinetics of CdS nanocrystals differently than linear ligands.
Q4: What are the implications of the different formation pathways for MSCs and conventional QDs observed when using 2-methyloctadecanoic acid?
A: The discovery that MSCs and QDs form via separate pathways, linked by an intermediate precursor (IP), challenges previous assumptions about their formation relationship []. This understanding provides valuable insights for researchers to design more controlled synthesis strategies for both MSCs and QDs, potentially leading to improved control over their size-dependent properties for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
![Chloromethyl (8xi,9xi,11beta,14xi,17alpha)-17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate](/img/structure/B1198990.png)





